



# Application Notes and Protocols for PD-L1 Immunohistochemistry (IHC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583422 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that has emerged as a key biomarker for predicting response to immunotherapy in various cancers, including non-small cell lung cancer (NSCLC), melanoma, and head and neck squamous cell carcinoma (HNSCC).[1][2][3] Immunohistochemistry (IHC) is the standard method for assessing PD-L1 expression in tumor tissue.[3] Clinical trials, such as SWOG **S2101** which investigates the combination of cabozantinib and nivolumab in patients with melanoma or HNSCC who have progressed on prior PD-1/PD-L1 checkpoint inhibition, rely on accurate and reproducible PD-L1 testing to guide patient selection and stratification.[4][5]

These application notes provide a detailed overview of the standardized protocols for PD-L1 IHC testing, with a focus on the methodologies relevant to clinical research involving PD-1/PD-L1 inhibitors.

## Overview of FDA-Approved PD-L1 IHC Assays

Several PD-L1 IHC assays have received FDA approval as either companion or complementary diagnostics for specific immune checkpoint inhibitors.[2][6] Each assay is a complete system consisting of a specific antibody clone, a dedicated staining platform, and a defined scoring algorithm. While developed for specific drugs, studies have explored the analytical concordance between these assays.[6]



| Assay Name                     | Antibody<br>Clone            | Staining<br>Platform          | Associated<br>Drug(s)        | Scoring Metric                                              |
|--------------------------------|------------------------------|-------------------------------|------------------------------|-------------------------------------------------------------|
| PD-L1 IHC 22C3<br>pharmDx      | 22C3 (mouse<br>anti-human)   | Dako Autostainer<br>Link 48   | Pembrolizumab                | Tumor Proportion Score (TPS), Combined Positive Score (CPS) |
| PD-L1 IHC 28-8<br>pharmDx      | 28-8 (rabbit anti-<br>human) | Dako Autostainer<br>Link 48   | Nivolumab                    | Tumor Proportion Score (TPS)                                |
| VENTANA PD-L1<br>(SP142) Assay | SP142 (rabbit<br>anti-human) | Ventana<br>BenchMark<br>ULTRA | Atezolizumab                 | Tumor Cell (TC) Score, Immune Cell (IC) Score               |
| VENTANA PD-L1<br>(SP263) Assay | SP263 (rabbit<br>anti-human) | Ventana<br>BenchMark<br>ULTRA | Durvalumab,<br>Pembrolizumab | Tumor Cell (TC) Score, Immune Cell (IC) Score               |

Table 1: Summary of FDA-Approved PD-L1 IHC Assays. This table summarizes the key characteristics of the four main commercially available and FDA-approved PD-L1 IHC assays. [1][2][6][7]

### **Biological Pathway: PD-1/PD-L1 Axis**

The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, which can be expressed on tumor cells and tumor-infiltrating immune cells, delivers an inhibitory signal that suppresses the anti-tumor immune response.[7] Immune checkpoint inhibitors block this interaction, restoring the T-cell's ability to recognize and eliminate cancer cells.[2]





Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling pathway and the mechanism of checkpoint inhibitors.

## **Experimental Workflow for PD-L1 IHC Testing**

The process of PD-L1 testing involves several critical pre-analytical, analytical, and post-analytical steps to ensure the quality and accuracy of the results.





Click to download full resolution via product page

Caption: General experimental workflow for PD-L1 immunohistochemistry testing.

# Detailed Protocol: PD-L1 IHC 28-8 pharmDx on Dako Autostainer Link 48

### Methodological & Application





This protocol is based on the FDA-approved complementary diagnostic assay for nivolumab.[8] [9] It is intended for use with formalin-fixed, paraffin-embedded (FFPE) human tumor tissue.

- I. Materials and Reagents
- Primary Antibody: Monoclonal Rabbit Anti-Human PD-L1, Clone 28-8 (provided in Dako pharmDx kit)
- Negative Control: Negative Control Reagent (provided in kit)
- Staining Platform: Dako Autostainer Link 48 (AS480)
- Pre-treatment Module: Dako PT Link
- Detection System: EnVision FLEX visualization system (included in kit)
- · Reagents:
  - EnVision FLEX Target Retrieval Solution, Low pH
  - EnVision FLEX Wash Buffer, 20x
  - Peroxidase-Blocking Reagent
  - Mouse Anti-Rabbit IgG Linker
  - Substrate-Chromogen Solution (DAB)
  - DAB Enhancer
- Ancillary Supplies: Positively charged microscope slides, coverslips, mounting medium, hematoxylin, deionized water, ethanol, xylene or xylene substitute.
- Control Tissue: Multi-tissue control slide containing tonsil and placenta tissue, or cell lines with known PD-L1 expression levels.[8][10]
- II. Specimen Preparation (Pre-Analytical)
- Fixation: Use 10% neutral buffered formalin for 6-72 hours.



- Sectioning: Cut FFPE tissue blocks into 4-5 μm thick sections and mount on positively charged slides.
- Drying: Dry slides overnight at room temperature or for 10-30 minutes at 60°C.
- III. Automated Staining Procedure (Analytical)

The following steps are performed on the Dako Autostainer Link 48 using the pre-programmed protocol for the PD-L1 IHC 28-8 pharmDx assay.[9]

- Baking/Deparaffinization: Slides are baked on the instrument to melt the paraffin, followed by a series of xylene (or substitute) and ethanol washes to deparaffinize and rehydrate the tissue sections.
- Epitope Retrieval:
  - Load slides into the PT Link module.
  - Immerse slides in pre-heated EnVision FLEX Target Retrieval Solution (Low pH).
  - Heat for 20 minutes at 97°C.
  - Cool down to 65°C.
- Staining Protocol on Autostainer Link 48:
  - Transfer slides to the Autostainer.
  - Peroxidase Block: Incubate with Peroxidase-Blocking Reagent for 5 minutes to quench endogenous peroxidase activity.
  - Wash: Rinse with EnVision FLEX Wash Buffer.
  - Primary Antibody: Apply the PD-L1 primary antibody (clone 28-8) or Negative Control Reagent and incubate for 30 minutes.
  - Wash: Rinse with wash buffer.



- Linker: Apply the Mouse Anti-Rabbit IgG Linker and incubate for 15 minutes. This step is necessary to link the rabbit primary antibody to the subsequent visualization reagent.
- Wash: Rinse with wash buffer.
- Visualization Reagent: Apply the visualization reagent (dextran polymer backbone conjugated with horseradish peroxidase and secondary antibodies) and incubate for 20 minutes.
- Wash: Rinse with wash buffer.
- Chromogen: Apply 3,3'-diaminobenzidine tetrahydrochloride (DAB) chromogen solution and incubate for 10 minutes. This results in a brown precipitate at the site of the antigen.
- Enhancer: Apply the DAB Enhancer for 5 minutes.
- Wash: Rinse with deionized water.
- Counterstaining:
  - Immerse slides in Hematoxylin for 5 minutes to stain cell nuclei blue.
  - Rinse thoroughly with deionized water.
- Dehydration and Coverslipping:
  - Dehydrate the sections through graded ethanol solutions.
  - Clear in xylene (or substitute).
  - Coverslip the slides using a permanent mounting medium.
- IV. Interpretation and Scoring (Post-Analytical)
- Quality Control: First, examine the control slide. The tonsil tissue should show distinct
  membrane staining in crypt epithelium and follicular macrophages. The negative control
  reagent slide should show no specific staining.



- Staining Assessment: A positive PD-L1 reaction is defined as brown staining on the cell membrane of tumor cells. Cytoplasmic staining may be observed but is not included in the scoring.[9]
- Scoring (Tumor Proportion Score TPS):
  - The TPS is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[10]
  - $\circ$  The score is calculated as: TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100%
  - At least 100 viable tumor cells must be present in the specimen for adequate evaluation.
- Reporting: The result is reported as a percentage. Clinical trials often use specific cut-offs
  (e.g., ≥1%, ≥5%, ≥10%, or ≥50%) to define PD-L1 positivity.[1][8]

#### Conclusion

Standardized PD-L1 immunohistochemistry is essential for the development and clinical application of immune checkpoint inhibitors. The use of validated, FDA-approved assays like the PD-L1 IHC 28-8 pharmDx kit ensures reproducible and reliable biomarker assessment. Adherence to detailed protocols, including proper specimen handling, automated staining procedures, and rigorous scoring criteria, is paramount for providing accurate data to guide treatment decisions in both clinical trials and routine practice.[3][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Current PD-L1 immunohistochemistry for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilcn.org [ilcn.org]







- 3. PD-L1 testing by immunohistochemistry in immuno-oncology PMC [pmc.ncbi.nlm.nih.gov]
- 4. S2101 | SWOG [swog.org]
- 5. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 6. researchgate.net [researchgate.net]
- 7. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD-L1 testing and clinical management of newly diagnosed metastatic non-small cell lung cancer in Spain: MOREL study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fit-For-Purpose PD-L1 Biomarker Testing For Patient Selection in Immuno-Oncology: Guidelines For Clinical Laboratories From the Canadian Association of Pathologists-Association Canadienne Des Pathologistes (CAP-ACP) PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PD-L1
  Immunohistochemistry (IHC) Testing]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15583422#immunohistochemistry-protocols-for-pd-l1-testing-in-s2101]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com